N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is a synthetic compound with a complex chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often begins with the preparation of the phenylmethoxy derivative, followed by the introduction of the propylamino group through nucleophilic substitution reactions. The final step involves the formation of the acetamide moiety and the conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with phenylmethoxy and propylamino groups. Examples include:
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(ethylamino)acetamide
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(butylamino)acetamide
Uniqueness
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular arrangement sets it apart from other similar compounds, making it a valuable subject of scientific research.
Properties
CAS No. |
61433-71-4 |
---|---|
Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
[2-[2-methyl-4-(phenoxymethyl)anilino]-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-11-20-13-19(22)21-18-10-9-16(12-15(18)2)14-23-17-7-5-4-6-8-17;/h4-10,12,20H,3,11,13-14H2,1-2H3,(H,21,22);1H |
InChI Key |
RFYHNBDLLBWYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC(=O)NC1=C(C=C(C=C1)COC2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.